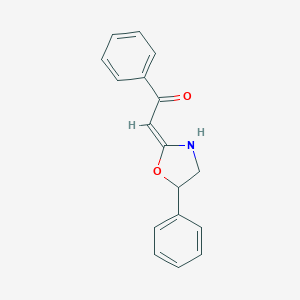
2-(5-Phenyl-oxazolidin-2-ylidene)-indene-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Phenyl-oxazolidin-2-ylidene)-indene-1,3-dione is a compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is also known as PID, and its molecular formula is C19H13NO2. PID is a heterocyclic compound that contains both a five-membered oxazolidine ring and an indene ring. It has a molecular weight of 287.31 g/mol and a melting point of 236-238°C.
Wirkmechanismus
The mechanism of action of PID is not well understood. However, it is believed that the presence of the oxazolidine ring in the molecule enhances its electron-accepting ability, making it suitable for use in organic semiconductors.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of PID. However, studies have shown that the compound is non-toxic and does not exhibit any significant cytotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using PID in lab experiments include its high yield synthesis method, non-toxicity, and potential applications in organic electronics. However, its limitations include the lack of information on its mechanism of action and limited studies on its biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for research on PID. Some of these include:
1. Further studies on the mechanism of action of PID to better understand its electron-accepting ability and potential applications in organic electronics.
2. Investigation of the potential applications of PID in other fields such as catalysis and medicinal chemistry.
3. Synthesis of novel derivatives of PID to improve its performance in organic electronics.
4. Studies on the toxicity of PID and its potential impact on the environment.
Conclusion:
In conclusion, 2-(5-Phenyl-oxazolidin-2-ylidene)-indene-1,3-dione is a promising compound that has potential applications in various fields of science. Its efficient synthesis method, non-toxicity, and potential applications in organic electronics make it an attractive compound for further research. However, more studies are needed to better understand its mechanism of action and potential impact on the environment.
Synthesemethoden
The synthesis method of PID involves the reaction between 2-phenylindene-1,3-dione and N-phenylglycine in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction takes place at room temperature, and the product is obtained in high yield after purification. This method is efficient and straightforward, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
PID has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is in the field of organic electronics. PID has been used as a building block for the synthesis of novel organic semiconductors, which have shown excellent performance in organic field-effect transistors and organic photovoltaics.
Eigenschaften
Molekularformel |
C18H13NO3 |
|---|---|
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
2-(5-phenyl-1,3-oxazolidin-2-ylidene)indene-1,3-dione |
InChI |
InChI=1S/C18H13NO3/c20-16-12-8-4-5-9-13(12)17(21)15(16)18-19-10-14(22-18)11-6-2-1-3-7-11/h1-9,14,19H,10H2 |
InChI-Schlüssel |
WZPZAXAXBRIIFB-UHFFFAOYSA-N |
SMILES |
C1C(OC(=C2C(=O)C3=CC=CC=C3C2=O)N1)C4=CC=CC=C4 |
Kanonische SMILES |
C1C(OC(=C2C(=O)C3=CC=CC=C3C2=O)N1)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzo[f]naphtho[2,1-c]cinnoline](/img/structure/B230440.png)
![1,3-Dimethyl-5-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B230443.png)

![Allyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B230451.png)


![5-amino-3-[(3-pyridinylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B230468.png)
![[1-(2-Hydroxyethyl)imidazolidin-2-ylidene]malononitrile](/img/structure/B230471.png)
![2-[(E)-4-Chlorophenacylidene]thiazolidine](/img/structure/B230475.png)

![2-[2-(4-Methylphenyl)-1-(4-morpholinyl)ethylidene]malononitrile](/img/structure/B230499.png)
![2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile](/img/structure/B230501.png)
